Holotoxin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The preparation of holotoxin A involves the extraction from sea cucumbers, followed by purification processes. The extraction typically employs organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography, to isolate this compound .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from sea cucumbers, which are harvested from their natural habitats. Advances in aquaculture and sustainable harvesting practices are essential for the scalable production of this compound .

化学反応の分析

Structural and Functional Analysis

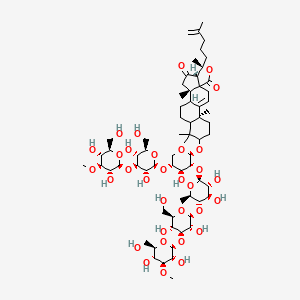

Holotoxin A1 is characterized by a 3β-hydroxy-16-keto-holosta-9(11),25-diene aglycone core with six sugar units. This structural framework is critical for its biological activity . Key functional groups include:

-

Double bond at C-25 : Enhances apoptotic potency compared to analogs lacking this feature .

-

Hydrophobic aglycone : Contributes to membrane interactions and enzyme activation .

Enzymatic Activation Pathways

Holotoxin A1 triggers apoptosis via caspase-dependent mechanisms :

-

Extrinsic pathway : Activates caspase-8 and caspase-3 (but not caspase-9), leading to programmed cell death .

-

Sphingomyelinase activation : Induces SMase and neutral SMase activity, disrupting membrane integrity in leukemia cells .

Table 1: Caspase Activity Induced by Holotoxin A1

| Caspase Type | Activity Level | Cell Type |

|---|---|---|

| Caspase-8 | ↑ | K562 (leukemia) |

| Caspase-3 | ↑ | Human leukemia |

| Caspase-9 | No activation | Same as above |

| Data from . |

Radiosensitization Mechanism

Holotoxin A1 enhances radiation sensitivity in colorectal carcinoma cells (DLD-1, HT-29) and Ehrlich carcinoma models:

-

In vitro : At 0.5 μM, it increases radiation-induced colony inhibition by 28% (DLD-1) and 52% (HT-29) .

-

In vivo : Combines with 2 Gy radiation to reduce Ehrlich carcinoma tumor mass by 71% in mice .

Table 2: Radiosensitization Effects of Holotoxin A1

Hematopoietic and Immunomodulatory Effects

In irradiated mice, Holotoxin A1 stimulates hematopoiesis:

Limitations in Current Knowledge

-

Chemical reaction pathways : No direct data on molecular interactions (e.g., covalent modifications, redox reactions) are available in the reviewed literature.

-

Structural dynamics : Mechanistic details of how the aglycone or sugar moieties interact with cellular targets remain unclear.

科学的研究の応用

Biochemical Properties

Holotoxin A is a complex protein that exhibits significant biological activity. It primarily functions as an enzyme that modifies cellular processes, leading to apoptosis (programmed cell death) in various cell types. Its structure includes an N-glycosidase domain that inhibits protein synthesis by targeting the 28S RNA of the ribosomal subunit, which is crucial for cellular function .

Therapeutic Applications

This compound has several promising applications in medicine:

- Antitumor Agent : Its ability to induce apoptosis in cancer cells positions this compound as a potential candidate for cancer therapies. Studies have shown its effectiveness across various leukemia types .

- Biopesticide Development : Insights into the mechanism of action of holotoxins have led to their exploration as biopesticides. The structural characteristics of this compound can be leveraged to develop environmentally friendly pest control methods .

- Vaccine Development : Researchers are investigating the use of holotoxins as delivery vehicles for vaccines due to their ability to target specific cell types effectively. This application could enhance vaccine efficacy and safety by ensuring targeted delivery of antigens .

Case Study 1: Antitumor Efficacy

A study involving K562 leukemia cells demonstrated that treatment with Holotoxin A1 resulted in a dose-dependent increase in apoptosis. The study highlighted the compound's potential as a therapeutic agent against leukemia, with detailed assessments showing significant apoptotic activity at low concentrations.

| Cell Type | IC50 (μM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 0.06 | Caspase-dependent pathway |

| Primary Leukemia | Varies | Acid SMase activation |

Case Study 2: Radiation Sensitization

In a preclinical model, Holotoxin A1 was administered alongside radiation therapy for colorectal cancer treatment. The results indicated a marked enhancement in the efficacy of radiation therapy, suggesting a synergistic effect.

| Treatment Group | Tumor Size Reduction (%) | Notes |

|---|---|---|

| Control | 20 | Baseline |

| Holotoxin + Radiation | 50 | Significant improvement |

作用機序

Holotoxin A is compared with other triterpene glycosides such as cladoloside C2 and echinoside A . While all these compounds share a similar triterpene backbone, this compound is unique in its potent apoptotic and antifungal activities . The differences in their glycosidic moieties and aglycone structures contribute to their distinct biological activities .

類似化合物との比較

- Cladoloside C2

- Echinoside A

- Holothurinoside E

Holotoxin A stands out due to its potent biological activities and potential applications in medicine and industry. Further research and development are essential to fully harness its potential.

特性

CAS番号 |

55762-47-5 |

|---|---|

分子式 |

C67H106O32 |

分子量 |

1423.5 g/mol |

IUPAC名 |

(2S,5S,6S,13S)-16-[(2S,3R,4S,5R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |

InChI |

InChI=1S/C67H106O32/c1-26(2)12-11-17-66(8)55-30(72)20-65(7)29-13-14-36-63(4,5)37(16-18-64(36,6)28(29)15-19-67(55,65)62(84)99-66)94-61-54(42(77)35(25-87-61)93-57-47(82)52(40(75)33(23-70)89-57)96-58-45(80)50(85-9)38(73)31(21-68)90-58)98-56-44(79)43(78)49(27(3)88-56)95-60-48(83)53(41(76)34(24-71)92-60)97-59-46(81)51(86-10)39(74)32(22-69)91-59/h15,27,29,31-61,68-71,73-83H,1,11-14,16-25H2,2-10H3/t27-,29?,31-,32-,33-,34-,35-,36?,37?,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61+,64-,65+,66+,67?/m1/s1 |

InChIキー |

BIHNZKYXOTXXSP-GCBHNEMQSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CC[C@]4(C(C3(C)C)CCC5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(=C)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)OC)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(=C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。